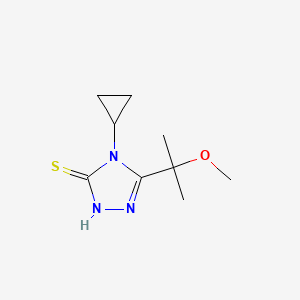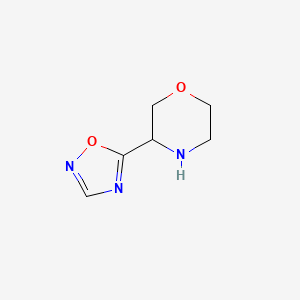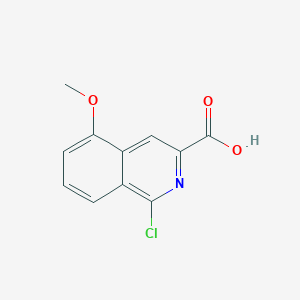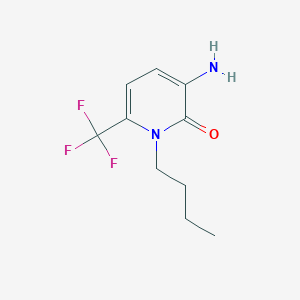
3-amino-1-butyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is not well-documented. like other pyridine derivatives, it likely interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other pyridine derivatives, such as:
- 3-amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one
- 3-amino-1-butyl-6-chloro-1,2-dihydropyridin-2-one
- 3-amino-1-butyl-6-bromo-1,2-dihydropyridin-2-one These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The trifluoromethyl group in 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C10H13F3N2O |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
3-amino-1-butyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13F3N2O/c1-2-3-6-15-8(10(11,12)13)5-4-7(14)9(15)16/h4-5H,2-3,6,14H2,1H3 |
InChI Key |
NDDHWKUKWFGLCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=C(C1=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



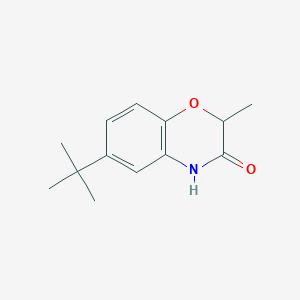
![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
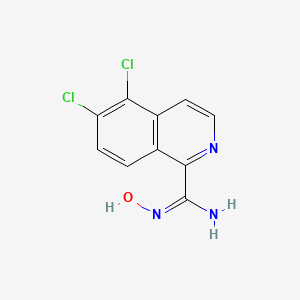
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)

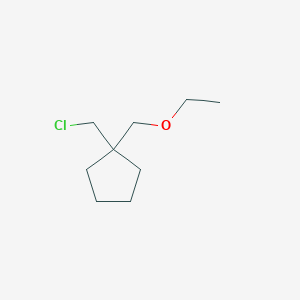
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)
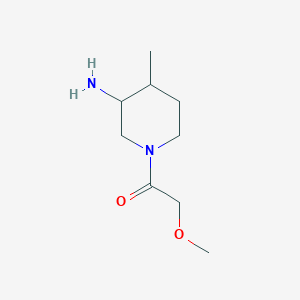
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)

